2-Nitro-5-(pyrrolidin-1-yl)pyridine is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry and materials science. It is classified as a nitropyridine derivative, which is characterized by the presence of a nitro group attached to a pyridine ring. This compound exhibits interesting biological activities, making it a subject of research in various scientific domains.
The compound can be synthesized through various chemical methods, with its structure being derived from pyridine and pyrrolidine components. Its molecular formula is , and it has a molecular weight of approximately 178.19 g/mol. The compound's synthesis and properties have been studied extensively in both academic and industrial settings.
2-Nitro-5-(pyrrolidin-1-yl)pyridine falls under the category of nitropyridines, which are recognized for their diverse reactivity and utility in organic synthesis. These compounds are often used as intermediates in the development of pharmaceuticals and agrochemicals.
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine typically involves several key steps:
The molecular structure of 2-Nitro-5-(pyrrolidin-1-yl)pyridine features a pyridine ring substituted at the 5-position with a pyrrolidinyl group and at the 2-position with a nitro group. This specific arrangement contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 2-Nitro-5-(pyrrolidin-1-yl)pyridine |
InChI Key | InChI=1S/C9H10N2O2/c10-8(11)7-5-4-6(3-2-7)9(12)13/h4-6H,2-3H2,1H3 |
2-Nitro-5-(pyrrolidin-1-yl)pyridine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Nitro-5-(pyrrolidin-1-yl)pyridine involves its interaction with biological targets, primarily through its nitro group and the pyrrolidinyl moiety:
Studies have shown that compounds similar to this one can influence pathways related to inflammation and cell proliferation, indicating potential therapeutic applications.
The physical properties of 2-Nitro-5-(pyrrolidin-1-yl)pyridine include:
The chemical properties include:
2-Nitro-5-(pyrrolidin-1-yl)pyridine has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2